

# Physicochemical properties of N2-(1-carboxyethyl)-L-ornithine

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## Compound of Interest

Compound Name: *Octopinic acid*

Cat. No.: *B1252799*

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An in-depth analysis of N2-(1-carboxyethyl)-L-ornithine reveals a molecule of significant interest, primarily in the context of advanced glycation end products (AGEs). While data on the free amino acid is limited, its formation as a modification on other molecules, particularly DNA, has been a subject of research. This guide provides a summary of its known properties, inferred from structurally similar compounds, and outlines key experimental methodologies.

## Physicochemical Properties

Direct experimental data for the physicochemical properties of free N2-(1-carboxyethyl)-L-ornithine are not readily available in the literature. However, we can infer its properties based on structurally analogous compounds such as N2-((1R)-1-Carboxyethyl)-L-lysine and N2-(1-carboxyethyl)-L-arginine. The following table summarizes these computed properties, which are expected to be similar for N2-(1-carboxyethyl)-L-ornithine.

Property	Value (Estimated)	Source (Analogous Compound)
Molecular Formula	C <sub>8</sub> H <sub>16</sub> N <sub>2</sub> O <sub>4</sub>	Inferred
Molecular Weight	204.22 g/mol	Inferred
IUPAC Name	(2S)-2-[[[(1S)-1-carboxyethyl]amino]-5-aminopentanoic acid	Inferred
XLogP3	-3.5 to -4.0	PubChem (N2-((1R)-1-Carboxyethyl)-L-lysine[1], N2-(1-carboxyethyl)-L-arginine[2])
Hydrogen Bond Donor Count	4	PubChem (N2-((1R)-1-Carboxyethyl)-L-lysine[1], N2-(1-carboxyethyl)-L-arginine[2])
Hydrogen Bond Acceptor Count	5	PubChem (N2-((1R)-1-Carboxyethyl)-L-lysine[1], N2-(1-carboxyethyl)-L-arginine)
Rotatable Bond Count	6	PubChem (N2-((1R)-1-Carboxyethyl)-L-lysine, N2-(1-carboxyethyl)-L-arginine)
Exact Mass	204.111007 g/mol	Inferred
Topological Polar Surface Area	113 Å <sup>2</sup>	PubChem (N2-((1R)-1-Carboxyethyl)-L-lysine)

## Experimental Protocols

### Chemical Synthesis: Reductive Amination

While a specific protocol for N2-(1-carboxyethyl)-L-ornithine is not detailed in the provided literature, a plausible method is reductive amination. This approach is analogous to the enzymatic synthesis of the N5- isomer, which involves the condensation of a keto acid with an amino group.

Objective: To synthesize N2-(1-carboxyethyl)-L-ornithine by reacting L-ornithine with pyruvic acid in the presence of a reducing agent.

Materials:

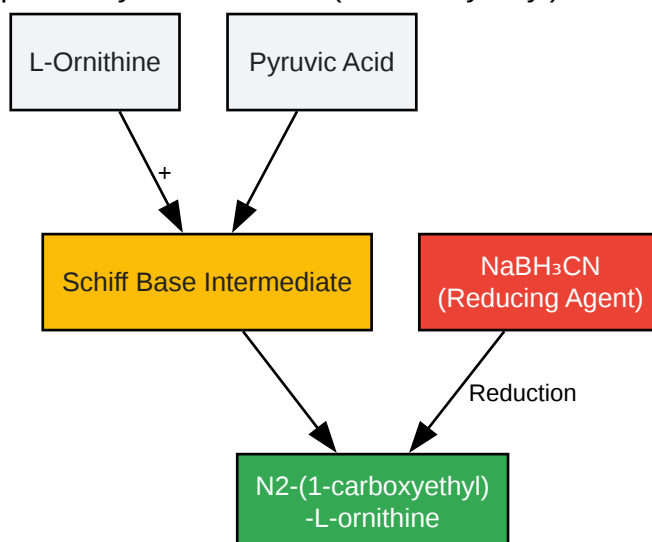
- L-Ornithine hydrochloride
- Pyruvic acid
- Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or a similar reducing agent
- Methanol (solvent)
- Hydrochloric acid (for pH adjustment)
- Sodium hydroxide (for pH adjustment)
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate
- Rotary evaporator
- HPLC system for purification

Procedure:

- Dissolution: Dissolve L-Ornithine hydrochloride in methanol. Adjust the pH to approximately 6-7 with sodium hydroxide.
- Reaction Initiation: Add a slight molar excess of pyruvic acid to the solution.
- Reduction: Slowly add sodium cyanoborohydride to the reaction mixture while stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
- Quenching: Once the reaction is complete, quench the reaction by adding acetone.
- Solvent Removal: Remove the methanol using a rotary evaporator.

- Purification: The resulting residue can be purified using ion-exchange chromatography or reversed-phase HPLC to isolate N2-(1-carboxyethyl)-L-ornithine.

#### Proposed Synthesis of N2-(1-carboxyethyl)-L-ornithine



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Caption: Proposed synthetic pathway via reductive amination.

## Analytical Protocol: LC-MS/MS Quantification

The quantification of N2-(1-carboxyethyl)-L-ornithine can be achieved using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). This methodology is highly sensitive and has been successfully applied to quantify the related DNA adduct, N2-(1-carboxyethyl)-2'-deoxyguanosine.

Objective: To detect and quantify N2-(1-carboxyethyl)-L-ornithine in a biological matrix.

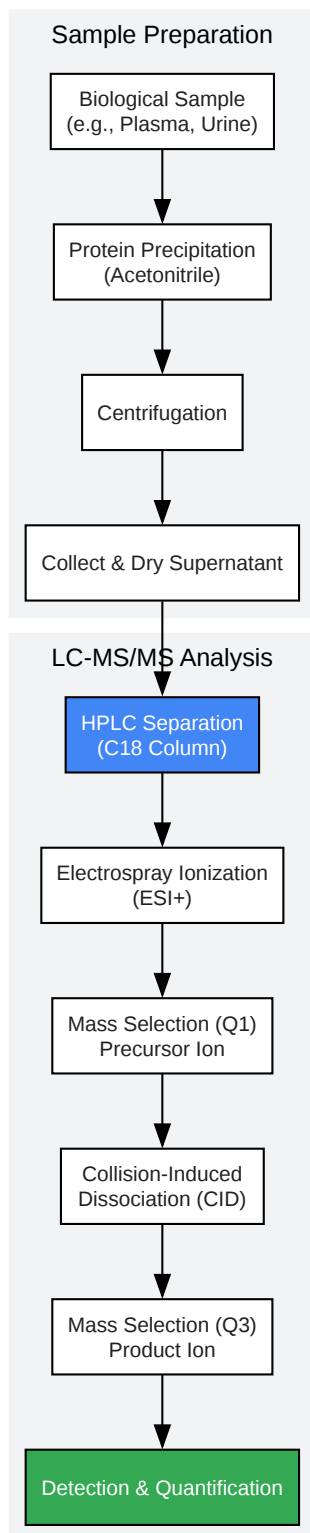
Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18)
- Tandem mass spectrometer with an ESI source

#### Procedure:

- **Sample Preparation:** Biological samples (e.g., urine, plasma) should be subjected to protein precipitation using a solvent like acetonitrile, followed by centrifugation. The supernatant is then collected and dried.
- **Chromatographic Separation:**
  - Mobile Phase A: 0.1% Formic acid in water.
  - Mobile Phase B: Acetonitrile.
  - Gradient: A linear gradient from 0% to 50% Mobile Phase B over 10 minutes.
  - Flow Rate: 0.5 mL/min.
  - Column Temperature: 40 °C.
- **Mass Spectrometry Detection:**
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Monitoring: Multiple Reaction Monitoring (MRM) mode.
  - Precursor Ion (Q1):  $m/z$  205.1 (corresponding to  $[M+H]^+$ ).
  - Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion (e.g., loss of  $H_2O$  and  $CO$ ). The exact transition would need to be determined experimentally.
- **Quantification:** A stable isotope-labeled internal standard, such as  $^{13}C$ - or  $^{15}N$ -labeled N2-(1-carboxyethyl)-L-ornithine, should be used for accurate quantification via the stable isotope dilution method.

## Analytical Workflow for N2-(1-carboxyethyl)-L-ornithine

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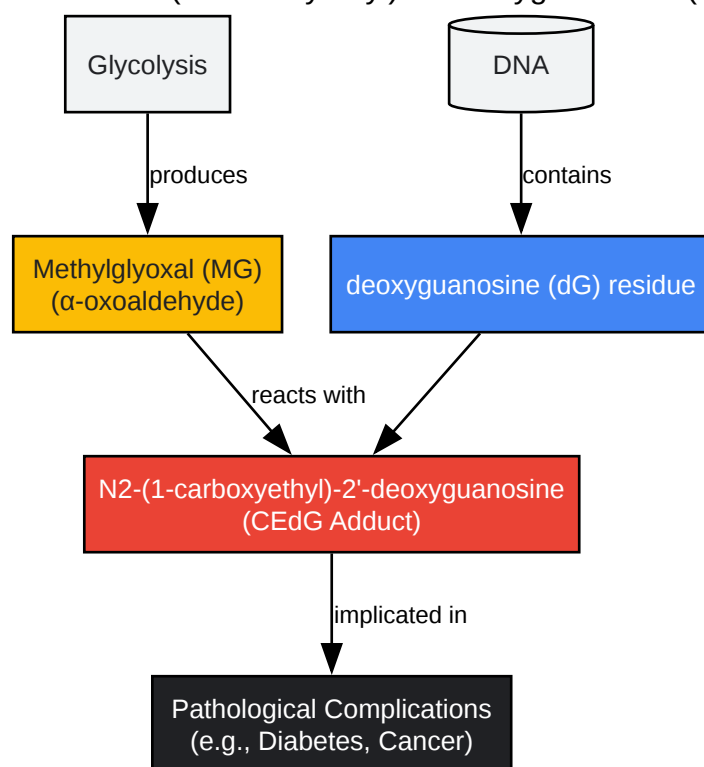
Caption: Workflow for quantification using LC-MS/MS.

## Biological Significance

The primary biological context for N2-(1-carboxyethyl) modifications is in the formation of Advanced Glycation End Products (AGEs). Specifically, N2-(1-carboxyethyl)-2'-deoxyguanosine (CEdG) is a significant DNA adduct formed from the reaction of methylglyoxal with DNA. Elevated levels of such AGEs are implicated in the pathological complications of several diseases, including diabetes, uremia, and Alzheimer's disease. This DNA lesion can induce single-strand breaks and may be mutagenic.

There is currently no evidence in the provided literature to suggest a role for the free amino acid N2-(1-carboxyethyl)-L-ornithine as a signaling molecule or a metabolic intermediate in any major pathway. Its significance appears to be as a biomarker or a component of larger glycosylated molecules.

### Formation of N2-(1-carboxyethyl)-2'-deoxyguanosine (CEdG)



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Caption: Formation of a key DNA adduct involving the N2-(1-carboxyethyl) moiety.

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## References

- 1. N2-((1R)-1-Carboxyethyl)-L-lysine | C<sub>9</sub>H<sub>18</sub>N<sub>2</sub>O<sub>4</sub> | CID 193187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N2-(1-carboxyethyl)-L-arginine | C<sub>9</sub>H<sub>18</sub>N<sub>4</sub>O<sub>4</sub> | CID 12313676 - PubChem [pubchem.ncbi.nlm.nih.gov]
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